molecular formula C16H17N3O3 B2929528 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034245-87-7

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2929528
CAS No.: 2034245-87-7
M. Wt: 299.33
InChI Key: VCSSSKDRQWKPAV-UHFFFAOYSA-N
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Description

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound featuring a pyrazolo[1,5-a]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. Subsequent functionalization steps introduce the benzo[d][1,3]dioxole-5-carboxamide moiety.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of functional groups to more oxidized forms.

  • Reduction: Reduction of specific functional groups.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogen gas and a suitable catalyst.

  • Substitution reactions can be facilitated by nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. These products may include oxidized or reduced derivatives, as well as substituted analogs.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: Potential use as a lead compound in drug discovery, particularly for targeting specific biological pathways.

  • Biology: Studying the interaction with biological macromolecules and cellular processes.

  • Material Science: Application in the development of new materials with unique properties.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyridine derivatives: These compounds share a similar core structure and may exhibit similar biological activities.

  • Benzo[d][1,3]dioxole derivatives: Compounds containing this moiety can have overlapping properties and applications.

Uniqueness: N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its specific combination of structural features, which may confer unique biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-16(11-4-5-14-15(7-11)22-10-21-14)17-8-12-9-18-19-6-2-1-3-13(12)19/h4-5,7,9H,1-3,6,8,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSSSKDRQWKPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)C3=CC4=C(C=C3)OCO4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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